Cas no 1060817-59-5 (3-(chloromethyl)-5-cyclopropyl-1,2-oxazole)

3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and a cyclopropyl substituent on an oxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and agrochemical applications. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the cyclopropyl moiety can contribute to steric and electronic modulation in target compounds. Its stability under standard handling conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. This compound is particularly useful in medicinal chemistry for the development of biologically active scaffolds.
3-(chloromethyl)-5-cyclopropyl-1,2-oxazole structure
1060817-59-5 structure
商品名:3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
CAS番号:1060817-59-5
MF:C7H8NOCl
メガワット:157.59752
MDL:MFCD11053990
CID:1087706
PubChem ID:25220789

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-5-cyclopropylisoxazole
    • 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
    • 3-(chloromethyl)-5-cyclopropylisoxazole(SALTDATA: FREE)
    • ALBB-009860
    • CTK4A4383
    • MolPort-006-068-922
    • SBB050119
    • STK506109
    • isoxazole, 3-(chloromethyl)-5-cyclopropyl-
    • EN300-232373
    • DTXSID30649345
    • MFCD11053990
    • SCHEMBL15008958
    • F8884-7116
    • AKOS005169313
    • 1060817-59-5
    • G29968
    • A895859
    • DB-059449
    • OISWOVQSPFYQKZ-UHFFFAOYSA-N
    • MDL: MFCD11053990
    • インチ: InChI=1S/C7H8ClNO/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4H2
    • InChIKey: OISWOVQSPFYQKZ-UHFFFAOYSA-N
    • ほほえんだ: C1CC1C2=CC(=NO2)CCl

計算された属性

  • せいみつぶんしりょう: 157.02900
  • どういたいしつりょう: 157.0294416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • PSA: 26.03000
  • LogP: 2.29080

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole セキュリティ情報

  • 危険レベル:IRRITANT

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB267304-250mg
3-(Chloromethyl)-5-cyclopropylisoxazole, 95%; .
1060817-59-5 95%
250mg
€204.20 2023-09-10
eNovation Chemicals LLC
Y0989982-5g
3-(Chloromethyl)-5-cyclopropylisoxazole
1060817-59-5 95%
5g
$880 2023-09-03
Life Chemicals
F8884-7116-0.25g
3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
1060817-59-5 95%
0.25g
$85.0 2023-09-05
Life Chemicals
F8884-7116-2.5g
3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
1060817-59-5 95%
2.5g
$374.0 2023-09-05
Life Chemicals
F8884-7116-5g
3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
1060817-59-5 95%
5g
$618.0 2023-09-05
abcr
AB267304-5 g
3-(Chloromethyl)-5-cyclopropylisoxazole, 95%; .
1060817-59-5 95%
5g
€1045.70 2023-06-22
TRC
M479013-50mg
3-(Chloromethyl)-5-cyclopropylisoxazole
1060817-59-5
50mg
$ 50.00 2022-06-03
TRC
M479013-100mg
3-(Chloromethyl)-5-cyclopropylisoxazole
1060817-59-5
100mg
$ 70.00 2022-06-03
Apollo Scientific
OR927159-5g
3-(Chloromethyl)-5-cyclopropylisoxazole
1060817-59-5
5g
£270.00 2025-02-21
Enamine
EN300-232373-5.0g
3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
1060817-59-5 95.0%
5.0g
$452.0 2025-02-20

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 関連文献

3-(chloromethyl)-5-cyclopropyl-1,2-oxazoleに関する追加情報

3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole (CAS 1060817-59-5): A Versatile Heterocyclic Compound for Modern Chemistry

The 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole (CAS 1060817-59-5) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropyl-substituted oxazole derivative exhibits unique structural features, making it a valuable intermediate for drug discovery and material science applications. With the increasing demand for novel heterocyclic building blocks, this compound has become a focal point for researchers exploring new bioactive molecules.

Chemically, 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole belongs to the oxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of both chloromethyl and cyclopropyl groups at the 3- and 5-positions, respectively, provides distinct reactivity patterns that are exploited in various synthetic transformations. This compound is particularly valuable in medicinal chemistry, where it serves as a precursor for the development of potential therapeutic agents targeting inflammation, infectious diseases, and metabolic disorders.

Recent trends in drug discovery highlight the growing importance of small molecule heterocycles like 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole. Pharmaceutical researchers are increasingly exploring its utility in fragment-based drug design, where its compact yet functionalized structure can be incorporated into larger bioactive molecules. The compound's oxazole core is known to enhance metabolic stability and bioavailability, making it an attractive scaffold for optimizing drug candidates.

In material science, 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole has shown promise as a building block for advanced polymers and functional materials. The chloromethyl group offers a convenient handle for further modifications through nucleophilic substitution reactions, enabling the creation of tailored materials with specific properties. Researchers are investigating its potential in developing photoactive materials and organic electronic components, responding to the growing demand for sustainable alternatives to conventional materials.

The synthesis of 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole typically involves cyclization strategies starting from appropriately functionalized precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable practices. Recent publications have demonstrated innovative routes to this oxazole derivative using catalytic methods that minimize waste generation and energy consumption.

From a commercial perspective, the market for specialized heterocyclic compounds like 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole is experiencing steady growth. Pharmaceutical companies and contract research organizations are actively sourcing such building blocks to accelerate their drug discovery programs. The compound's CAS number (1060817-59-5) has become increasingly prevalent in patent literature, particularly in applications related to kinase inhibitors and GPCR modulators.

Quality control and characterization of 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole are critical aspects for researchers and manufacturers. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure the compound's purity and structural integrity. These quality measures are particularly important given the compound's application in high-throughput screening and lead optimization processes.

The stability profile of 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole has been extensively studied to guide proper storage and handling procedures. While the compound demonstrates good stability under standard laboratory conditions, recommendations typically include protection from moisture and storage at controlled temperatures. These precautions ensure the material maintains its reactivity for downstream applications in organic synthesis and molecular design.

Looking toward future applications, researchers are exploring the potential of 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The compound's balanced lipophilicity and presence of reactive handles make it particularly suitable for these innovative therapeutic approaches. As the pharmaceutical industry continues to embrace novel drug modalities, the demand for such versatile heterocyclic scaffolds is expected to rise correspondingly.

In conclusion, 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole (CAS 1060817-59-5) represents a valuable tool for modern chemical research and development. Its unique structural features and versatile reactivity continue to inspire innovations across multiple disciplines, from medicinal chemistry to material science. As synthetic methodologies advance and new applications emerge, this compound is poised to maintain its relevance in addressing contemporary challenges in chemical research and therapeutic development.

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Amadis Chemical Company Limited
(CAS:1060817-59-5)3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
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はかる:1g
価格 ($):176.0